molecular formula C414CH9NO4 B1675229 L-Glutamic-5-14C acid CAS No. 24016-48-6

L-Glutamic-5-14C acid

Cat. No. B1675229
CAS RN: 24016-48-6
M. Wt: 149.12 g/mol
InChI Key: WHUUTDBJXJRKMK-QZFAVJRCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glutamic-5-14C acid is a bioactive chemical . It is a non-essential amino acid that plays an important role in many metabolic pathways . It functions as a critical fuel for lymphocytes and gut epithelial cells .


Synthesis Analysis

L-Glutamic acid fermentation involves a dynamic metabolic simulation model of Escherichia coli . The model was constructed by removing sucAB, a gene encoding α-ketoglutarate dehydrogenase . Systematic sensitivity analysis for L-glutamic acid production corresponded with previous experimental data regarding L-glutamic acid fermentation .


Molecular Structure Analysis

The molecular formula of L-Glutamic-5-14C acid is C4 14 CH9 NO4 . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

L-Glutamic-5-14C acid is involved in exchange transaminase reactions . It also participates in the standard transaminase reactions catalyzed by two enzymes .


Physical And Chemical Properties Analysis

L-Glutamic acid is a white, odorless, and crystalline solid at room temperature . It is highly soluble in water but insoluble in organic solvents like ether, benzene, and chloroform . The melting point of L-glutamic acid is around 200-220 °C (392-428 °F) .

Scientific Research Applications

Insect Metabolism Studies

L-Glutamic-5-14C acid has been utilized in the study of insect metabolism. For instance, its injection into the cotton stainer, Dysdercus fasciatus, provided a means to study the amino acid requirements of this insect species in vivo. The production of 14CO2 by the injected insects indicated that glutamic acid was metabolized by their system (Alikhan, 1968).

Intestinal Metabolism Research

L-Glutamic-5-14C acid has been used in research exploring intestinal metabolism. Studies involving the administration of L-[U-14C]glutamate in rat jejunal segments revealed insights into how the intestine metabolizes both blood-derived and lumen-derived glutamine and glutamate (Windmueller & Spaeth, 1975).

Neurochemistry

This compound has been instrumental in neurochemical studies, such as exploring the uptake and release of amino acids by rat brain tissue. Research indicated that L[14C]glutamine uptake by rat brain was temperature-dependent and influenced by various substances, providing insights into neurotransmitter dynamics and potential implications for neurological diseases (Baldessarini & Yorke, 1974).

Astrocyte Metabolism

L-Glutamic-5-14C acid has been key in studying astrocyte metabolism. For example, its use in primary cultures of mouse astrocytes helped determine the metabolic fate of L-glutamate in these cells, revealing important aspects of brain metabolism (Yu, Schousboec & Hertz, 1982).

Tumor Cell Research

It's also been applied in tumor cell research, investigating the uptake of labeled glutamate, glutamine, and aspartate in tumor cell aggregates and in vivo in rats, providing valuable information for cancer research (Wu et al., 2000).

Kidney Cell Dynamics

L-Glutamic-5-14C acid has contributed to understanding kidney cell dynamics. It was used to study the mechanisms of lysosomal storage conditions and lysosomal fission dynamics in kidney proximal tubular cells (Kishore et al., 1996).

Enzyme Activity Analysis

This compound has been useful in analyzing enzyme activities, such as brain mitochondrial glutamate decarboxylase, contributing to our understanding of enzymatic functions in biological processes (Miller & Martin, 1973).

Plant Biology

In plant biology, L-Glutamic-5-14C acid has been used to study the translocation and metabolic conversions of amino acids in plants like tomatoes, enhancing our understanding of plant physiology and nutrition (Die, 1963).

Future Directions

L-Glutamic acid metabolism and its intercellular trafficking in excitatory synapses are being analyzed using transgenic mouse models . This analysis will contribute to our present understanding of Alzheimer’s disease . Also, semi-organic derivatives of non-linear optical materials are widely used nowadays due to their high nonlinear efficiency and quick reaction in electro-optic switches .

properties

IUPAC Name

(2S)-2-amino(514C)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-QZFAVJRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[14C](=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946854
Record name (5-~14~C)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Glutamic-5-14C acid

CAS RN

24016-48-6
Record name L-Glutamic-5-14C acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024016486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5-~14~C)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Glutamic-5-14C acid
Reactant of Route 2
L-Glutamic-5-14C acid
Reactant of Route 3
L-Glutamic-5-14C acid
Reactant of Route 4
L-Glutamic-5-14C acid
Reactant of Route 5
L-Glutamic-5-14C acid
Reactant of Route 6
L-Glutamic-5-14C acid

Citations

For This Compound
1
Citations
M Havránek, H Kopecká‐Schadtová… - Journal of Labelled …, 1970 - Wiley Online Library
… L- Ornithine-5-14C was prepared by catalytic hydrogenation of the nitrilo ester II, and L-glutamic-5-14C acid was obtained on acid hydrolysis of the same compound (II). The activated …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.